molecular formula C15H22N2OS B11816965 1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11816965
M. Wt: 278.4 g/mol
InChI Key: UMCHFHHDJYDSOX-UHFFFAOYSA-N
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Description

1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a tert-butylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the tert-butylthio group. The final step involves the formation of the pyrrolidine ring and its attachment to the ethanone moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and reduce costs. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .

Properties

Molecular Formula

C15H22N2OS

Molecular Weight

278.4 g/mol

IUPAC Name

1-[2-(2-tert-butylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C15H22N2OS/c1-11(18)17-10-6-8-13(17)12-7-5-9-16-14(12)19-15(2,3)4/h5,7,9,13H,6,8,10H2,1-4H3

InChI Key

UMCHFHHDJYDSOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=C(N=CC=C2)SC(C)(C)C

Origin of Product

United States

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